molecular formula C14H16N4O B8160879 3-Amino-N-cyclobutyl-5-(1H-pyrazol-4-yl)benzamide

3-Amino-N-cyclobutyl-5-(1H-pyrazol-4-yl)benzamide

Cat. No.: B8160879
M. Wt: 256.30 g/mol
InChI Key: CAUQMCFZMAXJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-cyclobutyl-5-(1H-pyrazol-4-yl)benzamide is a compound that features a benzamide core substituted with an amino group, a cyclobutyl group, and a pyrazolyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, adds to its versatility and reactivity.

Mechanism of Action

The mechanism of action of 3-Amino-N-cyclobutyl-5-(1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which facilitate binding to the active sites of proteins . This binding can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-cyclobutyl-5-(1H-pyrazol-4-yl)benzamide is unique due to the combination of the amino group, cyclobutyl group, and pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry, organic synthesis, and industrial research .

Properties

IUPAC Name

3-amino-N-cyclobutyl-5-(1H-pyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c15-12-5-9(11-7-16-17-8-11)4-10(6-12)14(19)18-13-2-1-3-13/h4-8,13H,1-3,15H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUQMCFZMAXJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC(=CC(=C2)C3=CNN=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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